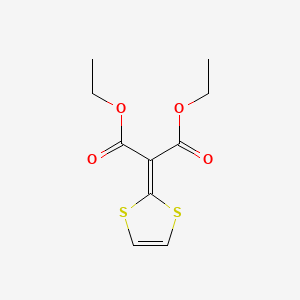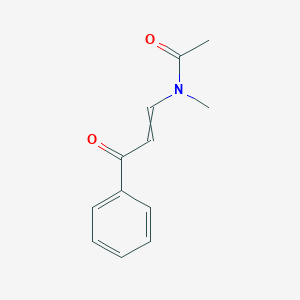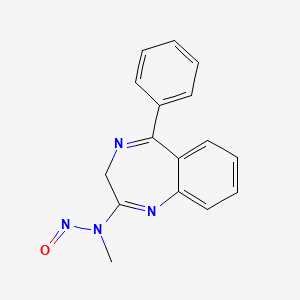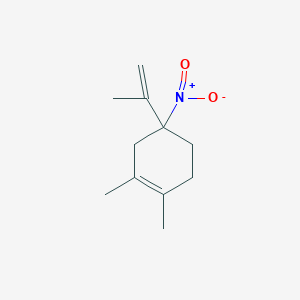
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with four ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentenone derivatives. The reaction typically requires a strong base, such as sodium hydride, and an alkylating agent like ethyl iodide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used to study enzyme-catalyzed reactions involving cyclopentenone derivatives.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- exerts its effects involves interactions with various molecular targets. The cyclopentenone ring can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its role in organic synthesis and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: A simpler analog with a single cyclopentenone ring.
2-Cyclopenten-1-one, 3,4,5-trimethyl-: A similar compound with three methyl groups instead of four ethyl groups.
2,3,5,5-Tetramethyl-4-methylene-2-cyclopenten-1-one: Another related compound with different substituents on the cyclopentenone ring.
Uniqueness
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- is unique due to its four ethyl substituents, which can influence its reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on cyclopentenone derivatives.
Propiedades
Número CAS |
60973-25-3 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
2,3,4,5-tetraethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H22O/c1-5-9-10(6-2)12(8-4)13(14)11(9)7-3/h9,11H,5-8H2,1-4H3 |
Clave InChI |
BMCFXTKUUMINRS-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(=O)C(=C1CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)



![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


silane](/img/structure/B14602417.png)



![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

